molecular formula C9H18BrO4P B8561307 Dimethyl (1-bromo-2-oxoheptyl)phosphonate CAS No. 61408-84-2

Dimethyl (1-bromo-2-oxoheptyl)phosphonate

Cat. No. B8561307
CAS RN: 61408-84-2
M. Wt: 301.11 g/mol
InChI Key: CGXBXAFFKVDTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04041064

Procedure details

A solution of 0.31 ml of dimethyl-(2-oxo-heptyl)phosphonate in 4 ml of benzene was added dropwise to a suspension of 43 mg of 80% sodium hydride in 5 ml of dry benzene until there was no more evolution of hydrogen. An hour afterwards, 0.255 g of N-bromosuccinimide was added and the mixture stirred for 15 minutes, giving the carbanion of dimethyl-(1-bromo-2-oxo-heptyl)-phosphonate. The aldehyde was then added and stirring continued for another 15 minutes. The organic phase was washed with water, a 5% aqueous solution of NaH2PO4, and again with water until the washing were neutral, and the organic phase was evaporated to dryness. The residue, 0.6 g, was chromatographed on 20 g of silica gel to give 0.335 g of dl-5β-(2'-bromo-3'-oxo-oct-1'-trans-1'-enyl)-2α,4α-dihydroxycyclopentane-1α-acetic acid-γ-lactone-4-acetate, m.p. 121°-123° C.; λmaxMeOH 241 mμε= 11,700 (72% yield), by elution with benzene-ethyl ether (90:10 ).
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.255 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[O:4][CH3:5].[H-].[Na+].[H][H].[Br:19]N1C(=O)CCC1=O>C1C=CC=CC=1>[CH3:1][O:2][P:3]([CH:7]([Br:19])[C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[O:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.31 mL
Type
reactant
Smiles
COP(OC)(=O)CC(CCCCC)=O
Name
Quantity
43 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.255 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
COP(OC)(=O)C(C(CCCCC)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.